molecular formula C7H7NO4 B027342 2-Methoxy-4-nitrophenol CAS No. 3251-56-7

2-Methoxy-4-nitrophenol

Cat. No. B027342
M. Wt: 169.13 g/mol
InChI Key: IZLVFLOBTPURLP-UHFFFAOYSA-N
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Patent
US07419986B2

Procedure details

97.5 g (0.51 mole) of the sodium salt of 5-nitroguaiacol was dissolved in one liter of DMF and 1.5 equivalents of allyl bromide added. The reaction was heated to 65° C. for two hours, after which time much of the dark color had discharged and tlc (1:1 CH2Cl2/hexane) indicated loss of starting material. The solvent was concentrated in vacuum and the residue washed with water. The product was isolated by filtration and dried in a vacuum. This gave 112 g of pale yellow solid. A sample recrystallized from methanol, gave m.p. 93-94° C.
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([OH:13])=[CH:7][CH:6]=1)([O-:4])=[O:3].[CH2:14](Br)[CH:15]=C.[CH2:18](Cl)Cl.CCCCCC>CN(C=O)C>[CH2:12]([O:11][C:9]1[CH:10]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=[CH:7][C:8]=1[O:13][CH3:18])[CH:14]=[CH2:15] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
97.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=C1)OC)O
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuum
WASH
Type
WASH
Details
the residue washed with water
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
A sample recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
gave m.p. 93-94° C.

Outcomes

Product
Name
Type
Smiles
C(C=C)OC=1C=C(C=CC1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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